Cas no 1245524-02-0 (3-Chloro-5-fluorobenzeneboronic Acid Pinacol Ester)

3-Chloro-5-fluorobenzeneboronic Acid Pinacol Ester Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-Chloro-5-fluoro-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- 3-Chloro-5-fluoro-phenyl boronic acid pinacol ester
- AK103812
- ANW-64455
- CTK8C0294
- MB10259
- MolPort-020-006-269
- SureCN7887164
- 3-Chloro-5-fluorobenzeneboronic Acid Pinacol Ester
-
- MDL: MFCD11867862
- Inchi: InChI=1S/C12H15BClFO2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,1-4H3
- InChI Key: ZYWCNKHMEUXNGS-UHFFFAOYSA-N
- SMILES: CC1(C)C(C)(C)OB(C2=CC(=CC(=C2)F)Cl)O1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
3-Chloro-5-fluorobenzeneboronic Acid Pinacol Ester Security Information
- Hazard Category Code: 20/21/22
- Safety Instruction: 24/25-36/37
3-Chloro-5-fluorobenzeneboronic Acid Pinacol Ester Customs Data
- HS CODE:29319090
3-Chloro-5-fluorobenzeneboronic Acid Pinacol Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3263751-1.0g |
2-(3-chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1245524-02-0 | 95.0% | 1.0g |
$246.0 | 2025-03-18 | |
Enamine | EN300-3263751-0.1g |
2-(3-chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1245524-02-0 | 95.0% | 0.1g |
$85.0 | 2025-03-18 | |
TRC | C989613-10mg |
3-Chloro-5-fluorobenzeneboronic Acid Pinacol Ester |
1245524-02-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-3263751-10.0g |
2-(3-chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1245524-02-0 | 95.0% | 10.0g |
$1057.0 | 2025-03-18 | |
abcr | AB504223-250 mg |
3-Chloro-5-fluorobenzeneboronic acid pinacol ester, 96% |
1245524-02-0 | 96% | 250MG |
€129.20 | 2022-06-09 | |
Aaron | AR000MVT-1g |
1,3,2-Dioxaborolane, 2-(3-chloro-5-fluorophenyl)-4,4,5,5-tetramethyl- |
1245524-02-0 | 98% | 1g |
$83.00 | 2025-02-10 | |
eNovation Chemicals LLC | D951295-250mg |
1,3,2-Dioxaborolane, 2-(3-chloro-5-fluorophenyl)-4,4,5,5-tetramethyl- |
1245524-02-0 | 97% | 250mg |
$80 | 2025-02-21 | |
Aaron | AR000MVT-250mg |
1,3,2-Dioxaborolane, 2-(3-chloro-5-fluorophenyl)-4,4,5,5-tetramethyl- |
1245524-02-0 | 98% | 250mg |
$32.00 | 2025-02-10 | |
1PlusChem | 1P000MNH-1g |
1,3,2-Dioxaborolane, 2-(3-chloro-5-fluorophenyl)-4,4,5,5-tetramethyl- |
1245524-02-0 | 98%;RG | 1g |
$183.00 | 2024-07-10 | |
A2B Chem LLC | AA28557-100mg |
3-Chloro-5-fluoro-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene |
1245524-02-0 | 95% | 100mg |
$51.00 | 2024-01-04 |
3-Chloro-5-fluorobenzeneboronic Acid Pinacol Ester Related Literature
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
Additional information on 3-Chloro-5-fluorobenzeneboronic Acid Pinacol Ester
3-Chloro-5-fluorobenzeneboronic Acid Pinacol Ester (CAS No. 1245524-02-0): A Versatile Boronic Acid Derivative for Modern Organic Synthesis
3-Chloro-5-fluorobenzeneboronic Acid Pinacol Ester (CAS No. 1245524-02-0) is a highly specialized boronic acid ester that has garnered significant attention in the field of organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. This compound, characterized by its unique chloro-fluoro substitution pattern, serves as a critical building block for the synthesis of complex aromatic systems. Its pinacol ester moiety enhances stability, making it a preferred choice for researchers and industrial applications alike.
The growing demand for boronic acid derivatives in pharmaceutical and materials science has placed compounds like 3-Chloro-5-fluorobenzeneboronic Acid Pinacol Ester at the forefront of modern synthetic strategies. With the rise of green chemistry and sustainable practices, this compound's role in catalyst-efficient reactions aligns perfectly with industry trends. Researchers frequently search for high-purity boronic esters and customizable aryl halides, making this ester a topic of interest in academic and industrial forums.
One of the most compelling aspects of 3-Chloro-5-fluorobenzeneboronic Acid Pinacol Ester is its compatibility with palladium-catalyzed reactions, a cornerstone of C-C bond formation. This property has led to its widespread use in the development of biaryl compounds, which are essential in drug discovery and agrochemical research. The compound's electron-withdrawing substituents (chloro and fluoro groups) further enhance its reactivity, enabling precise control over reaction outcomes.
In the context of search engine trends, queries such as "boronic ester applications" and "Suzuki coupling reagents" highlight the compound's relevance. Additionally, the rise of AI-driven drug discovery has increased the need for reliable building blocks like this ester, as computational models often predict their utility in molecular scaffolds. This intersection of chemistry and technology underscores the compound's enduring value.
From a practical standpoint, 3-Chloro-5-fluorobenzeneboronic Acid Pinacol Ester is prized for its shelf stability and ease of handling. Unlike some boronic acids, which are prone to protodeboronation, the pinacol ester form mitigates such issues, ensuring consistent performance in synthetic workflows. This reliability makes it a staple in high-throughput screening and combinatorial chemistry.
Looking ahead, the compound's potential in OLED materials and organic electronics is an emerging area of exploration. As the demand for energy-efficient technologies grows, boronic acid esters like this one may play a pivotal role in designing next-generation light-emitting diodes and conductive polymers. This versatility ensures that CAS No. 1245524-02-0 remains a key player in both traditional and cutting-edge applications.
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